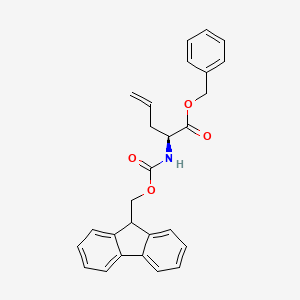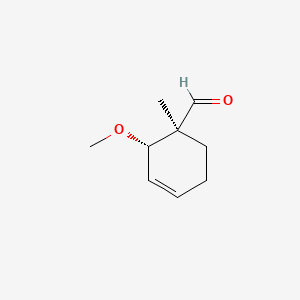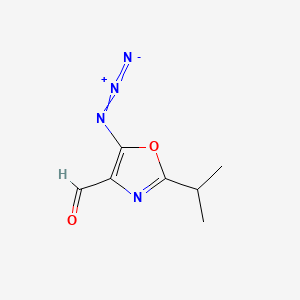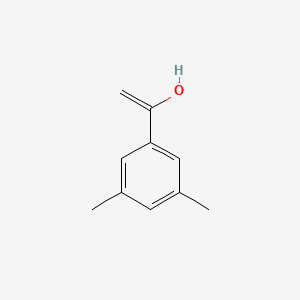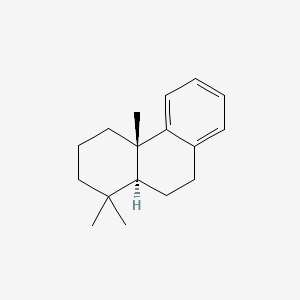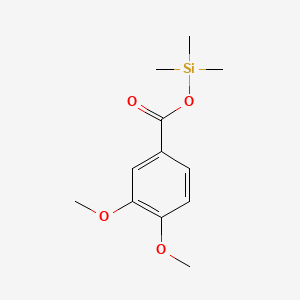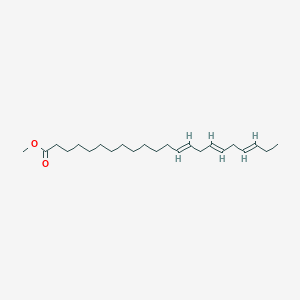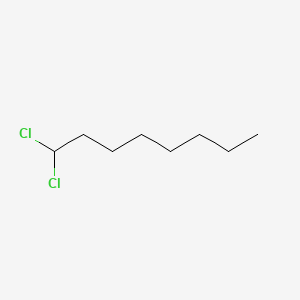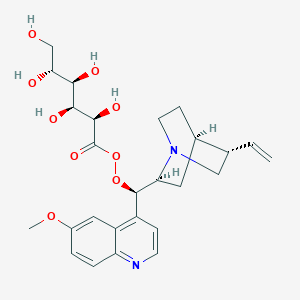
Hydroxyquinidine gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyquinidine gluconate is a derivative of quinidine, an alkaloid found in the bark of the Cinchona tree. It is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it effective in managing abnormal heart rhythms.
準備方法
Synthetic Routes and Reaction Conditions: Hydroxyquinidine gluconate can be synthesized through the hydroxylation of quinidine. The process involves the following steps:
Hydroxylation: Quinidine is subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Gluconate Formation: The hydroxyquinidine is then reacted with gluconic acid to form this compound. This reaction typically occurs in an aqueous medium under controlled pH conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation of quinidine followed by gluconate formation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Quinidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted quinidine derivatives with various functional groups replacing the hydroxyl group.
科学的研究の応用
Hydroxyquinidine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the pharmaceutical industry for the development of antiarrhythmic drugs.
作用機序
Hydroxyquinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. The compound targets voltage-gated ion channels, modulating their activity and preventing abnormal electrical impulses in the heart.
類似化合物との比較
Quinidine: The parent compound, used for similar antiarrhythmic purposes.
Hydroquinidine: Another derivative with similar electrophysiological properties.
Quinine: A related alkaloid with antimalarial properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which enhances its solubility and bioavailability compared to quinidine. This modification also provides distinct pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
特性
分子式 |
C26H34N2O9 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |
InChIキー |
RSMQVVFKFFQAFW-UIGGNZKFSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
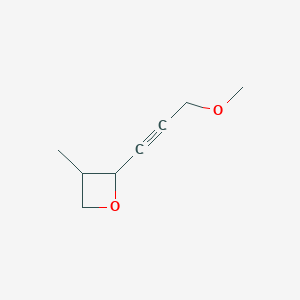
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)


